molecular formula C16H10I2N2O2 B383269 2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole CAS No. 305348-17-8

2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole

Cat. No. B383269
CAS RN: 305348-17-8
M. Wt: 516.07g/mol
InChI Key: WJZKIWDFWROWIJ-UHFFFAOYSA-N
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Description

The compound “2-(5-iodo-2-furyl)-1-[(5-iodo-2-furyl)methyl]-1H-benzimidazole” is a benzimidazole derivative with two 5-iodo-2-furyl groups attached. Benzimidazoles are a class of heterocyclic aromatic organic compounds, and furyl groups (furan rings) are a type of aromatic organic compound as well . The iodine atoms attached to the furyl groups suggest that this compound might be used in electrophilic aromatic substitution reactions.


Molecular Structure Analysis

The benzimidazole core of the molecule is a bicyclic heteroarene, consisting of fused benzene and imidazole rings. The furyl groups are aromatic rings containing four carbon atoms and one oxygen atom . The iodine atoms on the furyl groups are likely to be ortho, meta or para directing, and deactivating for electrophilic aromatic substitution.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Some general properties might include a relatively high molecular weight due to the presence of iodine atoms, potential aromaticity from the benzimidazole and furyl groups, and potential reactivity at the iodine atoms .

Scientific Research Applications

Future Directions

The future directions for this compound would depend on its intended application. It could potentially be explored for use in pharmaceuticals, given the presence of a benzimidazole group which is common in many drugs . Alternatively, it could be used in materials science or other fields.

properties

IUPAC Name

2-(5-iodofuran-2-yl)-1-[(5-iodofuran-2-yl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10I2N2O2/c17-14-7-5-10(21-14)9-20-12-4-2-1-3-11(12)19-16(20)13-6-8-15(18)22-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZKIWDFWROWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(O3)I)C4=CC=C(O4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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